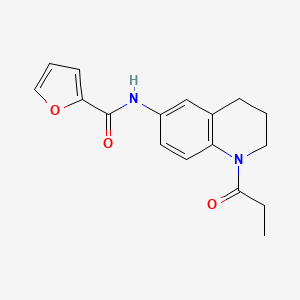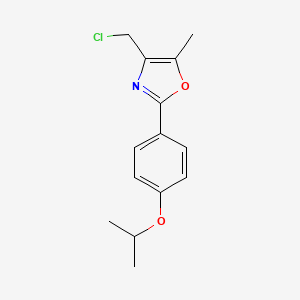
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole
Descripción general
Descripción
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole (CIPMMO) is a synthetic compound composed of chlorine, methyl, isopropoxy, phenyl and oxazole groups. It is a white or yellowish crystalline solid with a molecular weight of 281.76 g/mol. CIPMMO has multiple applications in the fields of science and technology, including synthesis, research and development, and drug discovery.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has been used in a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as amides and esters, and has also been used as a catalyst in organic reactions. In addition, 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has been used in the synthesis of various drugs, such as anticonvulsants, anti-inflammatory agents, and anti-tumor agents.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is not completely understood. However, it is believed that the chlorine atom in the molecule can form a strong bond with the hydroxyl group of the target molecule, leading to the formation of a stable complex. This complex can then undergo a variety of chemical reactions, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole have not been extensively studied. However, it is believed that 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole may have a variety of effects on the body, such as modulating the activity of enzymes and altering the activity of certain hormones. In addition, 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole may have a role in the regulation of gene expression and cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has several advantages when used in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is relatively inexpensive and can be easily obtained from chemical suppliers. However, 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
Given the potential applications of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole, there are numerous areas of research that could be explored in the future. These include further investigation into the biochemical and physiological effects of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole, as well as the development of new synthesis methods and applications. Additionally, research could be conducted into the potential use of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole as a therapeutic agent, as well as its potential as a diagnostic tool. Finally, further studies into the mechanism of action of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole could provide valuable insight into its potential therapeutic applications.
Propiedades
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-9(2)17-12-6-4-11(5-7-12)14-16-13(8-15)10(3)18-14/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCAWAAYLBWMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

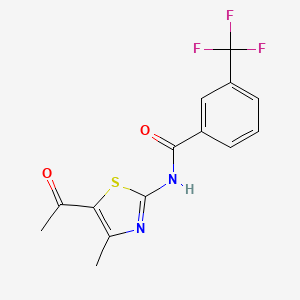

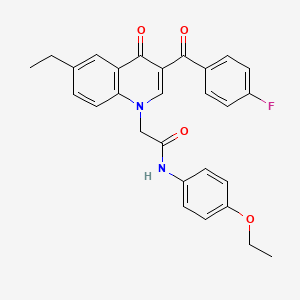
![6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid](/img/structure/B2899221.png)
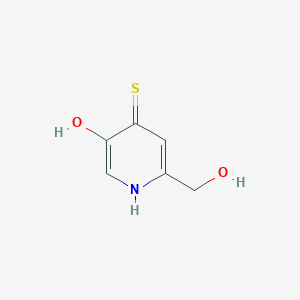
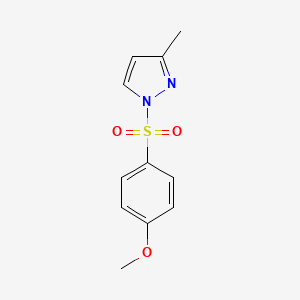
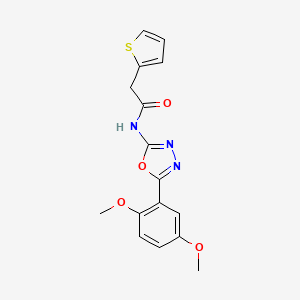

![3-((6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B2899230.png)

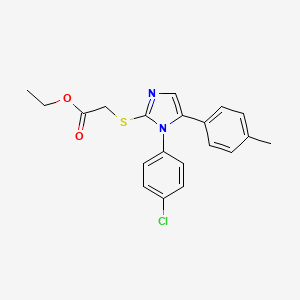
![N,6-dimethyl-N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899235.png)
